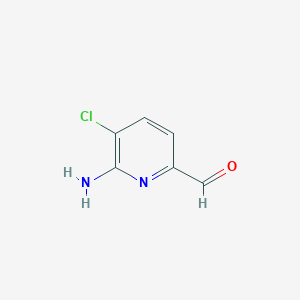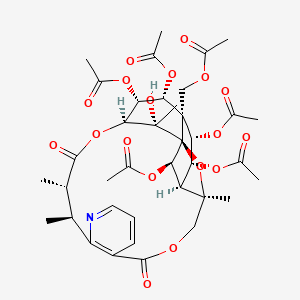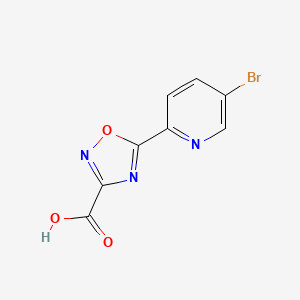
3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of a trifluoropropanol group attached to a piperidine ring, which is further substituted with an ethyl group. The trifluoropropanol moiety imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
The synthesis of 3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylpiperidine with 1,1,1-trifluoroacetone under basic conditions to form the desired product. The reaction typically proceeds via nucleophilic addition of the piperidine nitrogen to the carbonyl group of the trifluoroacetone, followed by reduction to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoropropanol group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity. The trifluoropropanol group may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol can be compared with other piperidine derivatives, such as:
3-(4-Methylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol: Similar structure but with a methyl group instead of an ethyl group, which may affect its chemical properties and biological activities.
3-(4-Phenylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol: Contains a phenyl group, which can significantly alter its interactions with biological targets.
3-(4-Hydroxypiperidin-1-yl)-1,1,1-trifluoropropan-2-ol: The presence of a hydroxyl group can influence its reactivity and solubility. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18F3NO |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
3-(4-ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C10H18F3NO/c1-2-8-3-5-14(6-4-8)7-9(15)10(11,12)13/h8-9,15H,2-7H2,1H3 |
InChI Key |
GYPDMIZGONBJSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13332892.png)



![(3AS,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13332914.png)



![Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13332927.png)
![(S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13332948.png)



![tert-Butyl 4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13332959.png)
